molecular formula C17H11NO4 B2710583 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid CAS No. 1023477-56-6

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid

Cat. No.: B2710583
CAS No.: 1023477-56-6
M. Wt: 293.278
InChI Key: ACPJSLAUPXNRPL-UHFFFAOYSA-N
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Description

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is a chemical compound of significant interest in materials science research, particularly in the development of organic semiconductors and photonic devices. Its molecular structure, featuring an electron-accepting 1,3-indandione moiety linked to a benzoic acid group via a conjugated bridge, classifies it as a push-pull molecule or a molecular semiconductor. This architecture facilitates intramolecular charge transfer, which is a critical property for applications in organic electronics . Researchers primarily investigate its use as a key component in organic thin-film transistors (OTFTs) and bulk-heterojunction organic solar cells , where its ability to transport electrons (n-type semiconductor behavior) is exploited. The benzoic acid functional group can also serve as an anchoring unit for the formation of self-assembled monolayers on metal oxide surfaces, which is a valuable technique for interface engineering in such devices. The compound's photophysical properties, including its absorption and emission characteristics, are also a subject of study for potential use in photodetectors and fluorescence-based sensors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-18-11-7-5-10(6-8-11)17(21)22/h1-9,19H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUWVDNKACNHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

Table 1: Key Structural Differences and Properties
Compound Name Substituent Key Features Biological Relevance Reference
Target Compound : 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid 1,3-Dioxoindan-2-ylidene Planar, conjugated system; potential for H-bonding with carboxylic acid Hypothesized enzyme inhibition (e.g., cholinesterase)
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid 1,3-Dioxoisoindolin-2-yl Non-planar isoindolinone ring; reduced conjugation Limited biological data; used in polymer chemistry
4-[(3-Allyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid 4-Oxothiazolidin-2-ylidene Thiazolidinone ring with allyl group; sulfur atom enhances polarity Antimicrobial activity reported
4-((4-Oxo-3-phenyl-2-phenylimino-thiazolidin-5-yl)acetylamino)benzoic acid Thiazolidinone-imine hybrid Extended conjugation via imine; phenyl groups enhance lipophilicity Anticancer and insecticidal applications
4-[(Phenylcarbamoyl)amino]benzoic acid Phenylcarbamoyl Simple urea derivative; no conjugated system Insecticidal properties via carbamate interactions
Key Observations :
  • Ring Systems: Thiazolidinone-containing analogs (e.g., ) exhibit higher polarity and antimicrobial activity due to sulfur and nitrogen atoms, whereas the target compound’s indandione system may favor π-π stacking in protein pockets.
  • Biological Activity : Urea and carbamate derivatives (e.g., ) show insecticidal activity but lack the conjugated systems required for high-affinity enzyme inhibition seen in the target compound.
Reactivity Insights :
  • Schiff Base Formation: The target compound’s methyleneamino bridge likely forms via condensation of 4-aminobenzoic acid with 1,3-indandione derivatives, similar to and .
  • Catalysts : Anhydrous ZnCl₂ (used in ) may accelerate imine formation, while triethylamine () facilitates acylation reactions.
Table 3: Reported Bioactivities
Compound Bioactivity Mechanism Reference
Target Compound (hypothetical) Potential cholinesterase inhibition Competitive binding to active site via conjugated system
4-{[4-(Chloroimidazolyl)methyl]benzoyl}amino benzoic acid AT1 receptor antagonism Blocks angiotensin II binding
2-Acetylamino benzoic acid methyl ester (Av7) Antitumor (AGS, Hepg2, A549 cells) Apoptosis induction via mitochondrial pathways
4-(4-Oxothiazolidin-2-ylidene)benzoic acid derivatives Antimicrobial (Gram-positive bacteria) Membrane disruption via thiazolidinone ring
Notable Trends :
  • Antitumor Activity : Methyl ester derivatives (e.g., Av7 ) show higher cell permeability than free carboxylic acids, suggesting that esterification of the target compound could enhance bioavailability.
  • Enzyme Inhibition : Conjugated systems (e.g., indandione in the target compound) are critical for binding to enzymes like butyrylcholinesterase, as seen in structurally related compounds .

Biological Activity

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid (CAS No. 1023477-56-6) is a synthetic organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.

The molecular formula of this compound is C17H11NO4C_{17}H_{11}NO_{4}, with a molar mass of approximately 293.279 g/mol. Its structure features a benzoic acid moiety linked to a dioxoindan derivative through an amino group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities involved in various metabolic pathways, potentially inhibiting tumor growth or microbial proliferation. The precise mechanisms are still under investigation, but preliminary studies suggest that it may inhibit enzymes related to cancer progression and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell-based assays, it has shown the ability to induce apoptosis in cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve the activation of proteasomal and lysosomal pathways, which are critical for cellular homeostasis and the degradation of damaged proteins .

Case Studies

  • Study on Hep-G2 Cells : In a study examining the cytotoxic effects on Hep-G2 cells, this compound was found to reduce cell viability significantly at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers and decreased mitochondrial membrane potential .
  • Comparative Analysis with Other Compounds : When compared with structurally similar compounds like 4-(((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)amino)butanoic acid, it demonstrated superior efficacy in inhibiting cancer cell proliferation. This suggests that the specific structural features of this compound contribute to its enhanced biological activity .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Observations
AntimicrobialE. coli15Significant growth inhibition
AntimicrobialS. aureus12Effective against resistant strains
AnticancerHep-G210Induced apoptosis; reduced viability
AnticancerA20588Enhanced cytotoxicity compared to controls

Q & A

Q. What are the common synthetic routes for 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via condensation reactions involving indan-1,3-dione derivatives and 4-aminobenzoic acid. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., sodium methoxide) to functionalize the benzoic acid core. Reaction conditions such as temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and pH (controlled via acetic acid or sodium bicarbonate) significantly impact yield. A two-step process involving intermediate isolation and purification (e.g., column chromatography) is recommended to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the presence of the indan-dione moiety, the methylamino linker, and the benzoic acid group. Chemical shifts for aromatic protons typically appear at 6.8–8.2 ppm, while carbonyl carbons resonate near 170–190 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the Z/E configuration of the imine bond and dihedral angles between aromatic planes. For example, a related compound showed a mean C–C bond length of 1.48 Å and an R factor of 0.049 in crystallographic studies .
  • FT-IR Spectroscopy : Confirms functional groups, such as C=O stretches (~1680–1720 cm1^{-1}) and N–H bends (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using Gaussian or ACD/Labs Percepta) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. For benzoic acid derivatives, calculated HOMO energies near -6.2 eV suggest stability under oxidative conditions. Solvation models (e.g., COSMO) simulate solvent effects on tautomeric equilibria, particularly for the keto-enol forms of the indan-dione group . Molecular docking studies (AutoDock Vina) further explore interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) can alter activity. Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, ≤0.1% DMSO) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with bioactivity measurements. For example, esterase-mediated hydrolysis of the methylamino linker could reduce efficacy .
  • Structural Analog Comparison : Compare IC50_{50} values of derivatives (e.g., halogen-substituted analogs) to identify structure-activity relationships (SAR) .

Q. What are the challenges in designing experiments to study catalytic or materials science applications of this compound?

  • Methodological Answer :
  • Surface Functionalization : Immobilizing the compound on substrates (e.g., SiO2_2 nanoparticles) requires optimizing linker chemistry (e.g., silane coupling agents) while preserving active sites. FT-IR and XPS verify successful grafting .
  • Catalytic Screening : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd complexes. Monitor turnover frequency (TOF) via GC-MS and compare with control catalysts .
  • Stability Under Harsh Conditions : Thermogravimetric analysis (TGA) assesses decomposition temperatures (>200°C for benzoic acid derivatives), while UV-Vis spectroscopy tracks photodegradation under UV light .

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